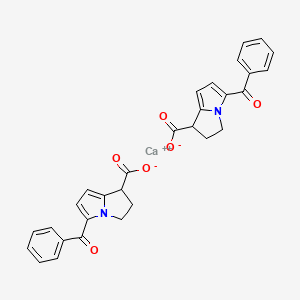

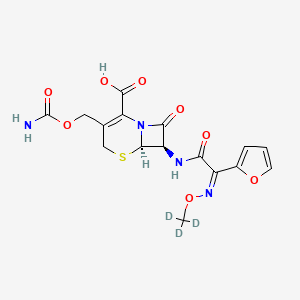

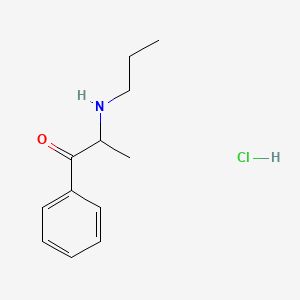

![molecular formula C22H14FN3O2 B3025949 5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)

5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole

概要

説明

CAY10742は、経口投与可能なオキサジアゾール系抗生物質です。それは、黄色ブドウ球菌、表皮ブドウ球菌、溶血性ブドウ球菌、枯草菌、リケニア菌、糞便連鎖球菌、糞便腸球菌などのグラム陽性菌に対して活性があります。この化合物は、メチシリン、バンコマイシン、リネゾリド、その他の抗生物質に対してさまざまな耐性レベルを持つ実験室株および臨床分離株に対する有効性で特に注目されています .

作用機序

CAY10742は、細菌の細胞壁合成を標的にすることで効果を発揮します。それは、細菌の細胞壁の重要な成分であるペプチドグリカン合成に関与する特定のタンパク質に結合します。この結合は、ペプチドグリカン鎖の架橋を阻害し、細胞壁を弱体化させ、最終的に細菌細胞の死を引き起こします。この化合物が耐性株に対して有効なのは、他の抗生物質に対する耐性を付与する変異が存在しても、これらのタンパク質に結合できるためです .

類似化合物の比較

CAY10742は、その幅広い活性スペクトルと耐性株に対する有効性により、オキサジアゾール系抗生物質の中でユニークです。類似の化合物は次のとおりです。

オキサジアゾール誘導体: これらの化合物は、オキサジアゾールコアを共有していますが、置換基が異なり、生物活性に違いが生じます。

リネゾリド: 耐性菌感染症の治療に使用される別の抗生物質ですが、作用機序が異なります。

CAY10742は、経口バイオアベイラビリティと幅広い耐性菌を克服する能力により、抗生物質耐性との闘いにおいて貴重なツールとなっています .

準備方法

合成経路と反応条件

CAY10742の合成には、多くの抗生物質に共通のモチーフであるオキサジアゾール環の形成が関与します反応条件は、多くの場合、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの溶媒の使用を伴い、温度は目的の生成物が正しく形成されるように注意深く制御されます .

工業的製造方法

CAY10742の工業的製造は、同様の合成経路に従う可能性がありますが、より大規模に行われます。これは、収率と純度を最大化し、バッチ間の一貫性を確保するために厳格な品質管理対策を実施することにより、反応条件を最適化することを含みます。自動反応器と連続フローシステムの使用は、製造プロセスの効率とスケーラビリティをさらに高める可能性があります .

化学反応の分析

反応の種類

CAY10742は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成する可能性があります。

還元: 還元反応は、オキサジアゾール環または分子内の他の官能基を修飾するために使用できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。条件は、通常、温度を制御し、DMFやDMSOなどの溶媒を使用することを伴います .

主要な生成物

これらの反応から生成される主要な生成物には、CAY10742のさまざまな酸化、還元、置換誘導体が含まれます。これらの誘導体は、さまざまな生物活性と特性を持つ可能性があり、さらなる研究開発に役立ちます .

科学研究への応用

CAY10742は、幅広い科学研究への応用があります。

化学: これは、オキサジアゾール系抗生物質の構造活性相関を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細菌の耐性メカニズムを調査し、抗生物質耐性菌と戦うための新しい戦略を開発するために使用されます。

医学: CAY10742は、特にメチシリン耐性黄色ブドウ球菌(MRSA)による感染症の潜在的な治療法として探索されています。

科学的研究の応用

CAY10742 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the structure-activity relationship of oxadiazole antibiotics.

Biology: The compound is used to investigate the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic-resistant bacteria.

Medicine: CAY10742 is being explored as a potential treatment for infections caused by antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Industry: The compound is used in the development of new antibiotics and in the study of bacterial pathogenesis

類似化合物との比較

CAY10742 is unique among oxadiazole antibiotics due to its broad spectrum of activity and its efficacy against resistant strains. Similar compounds include:

Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological activities.

Linezolid: Another antibiotic used to treat resistant bacterial infections, but with a different mechanism of action.

Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections, but with limitations due to resistance

CAY10742 stands out due to its oral bioavailability and its ability to combat a wide range of resistant bacteria, making it a valuable tool in the fight against antibiotic resistance .

特性

IUPAC Name |

3-[4-(4-fluorophenoxy)phenyl]-5-(1H-indol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN3O2/c23-17-4-8-19(9-5-17)27-18-6-1-14(2-7-18)21-25-22(28-26-21)16-3-10-20-15(13-16)11-12-24-20/h1-13,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMUZZUGHRTIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)NC=C4)OC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

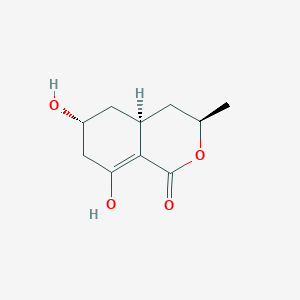

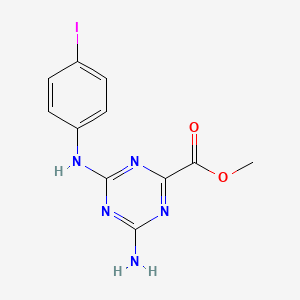

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)

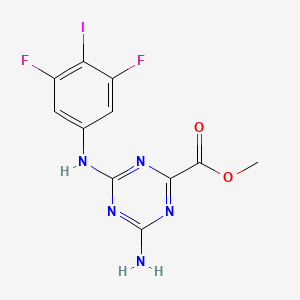

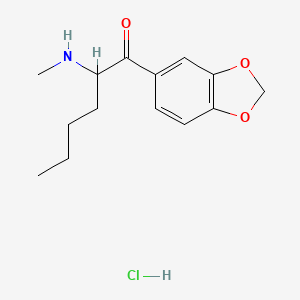

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

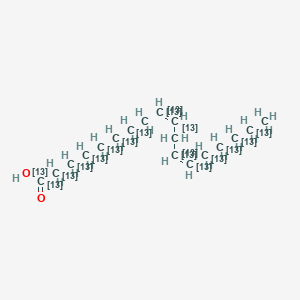

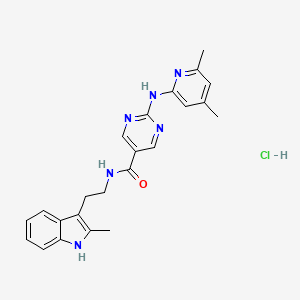

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)